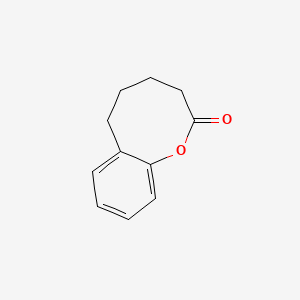
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is a heterocyclic compound that features a benzoxocin ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the enzymatic cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells has been reported . This method involves a rapid one-pot assembly of heteromacrocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of biocatalysts and eco-friendly conditions, such as those involving baker’s yeast, suggests potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate for cyclization reactions . Other reagents and conditions depend on the specific transformation desired.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, the cyclization of resorcinols with cyclic allylic alcohols in the presence of boron trifluoride etherate yields 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins .
Applications De Recherche Scientifique
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or interact with biological receptors. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5,6-Tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one
- 3,4,5,6-Tetrahydro-2H-benzo[b][1,4]-oxazocine-3,5-dione
- 3,4,5,6-Tetrahydro-7-hydroxy-2-methyl-9-alkyl-2,6-methano-2H-1-benzoxocins
Uniqueness
3,4,5,6-Tetrahydro-2H-1-benzoxocin-2-one is unique due to its specific ring structure and the potential for diverse chemical transformations. Its ability to undergo various reactions and form different products makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73345-01-4 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3,4,5,6-tetrahydro-1-benzoxocin-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-8-4-2-6-9-5-1-3-7-10(9)13-11/h1,3,5,7H,2,4,6,8H2 |
Clé InChI |
KBAWMJSCMJPGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


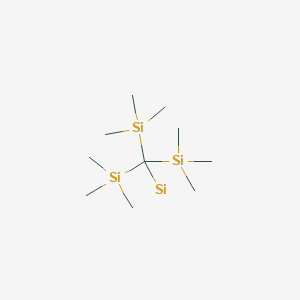
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)

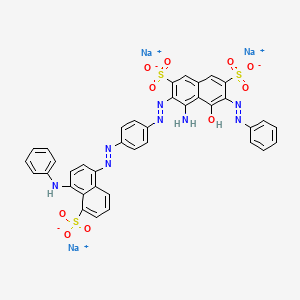
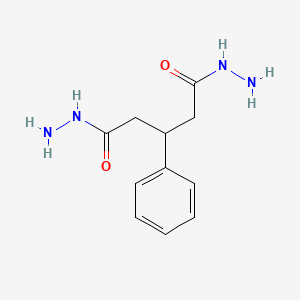
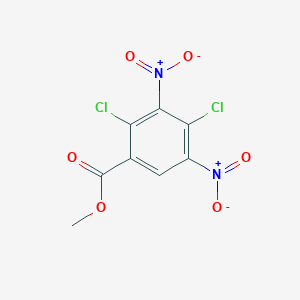

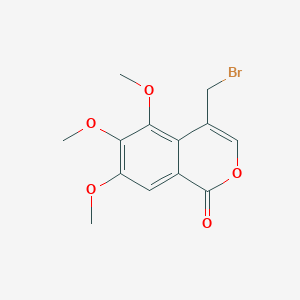




![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
